6-Fluoro-5-nitroquinoline

Mutagenicity Toxicology Structure-Activity Relationship

6-Fluoro-5-nitroquinoline is a heterocyclic aromatic compound belonging to the nitroquinoline class, characterized by a quinoline core with a nitro group at position 5 and a fluorine atom at position 6. This specific substitution pattern creates a unique electronic and steric environment that differs fundamentally from other nitroquinoline isomers, making it a valuable molecular probe for structure-activity relationship (SAR) studies and a versatile intermediate for synthesizing fluorinated bioactive quinolines.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
CAS No. 236092-96-9
Cat. No. B1345948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-nitroquinoline
CAS236092-96-9
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1
InChIInChI=1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H
InChIKeyLXLFTPABKFODKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-nitroquinoline (CAS 236092-96-9): A Regioselectively Fluorinated Nitroquinoline Building Block for Medicinal Chemistry and Mutagenesis Research


6-Fluoro-5-nitroquinoline is a heterocyclic aromatic compound belonging to the nitroquinoline class, characterized by a quinoline core with a nitro group at position 5 and a fluorine atom at position 6 . This specific substitution pattern creates a unique electronic and steric environment that differs fundamentally from other nitroquinoline isomers, making it a valuable molecular probe for structure-activity relationship (SAR) studies and a versatile intermediate for synthesizing fluorinated bioactive quinolines .

Why 6-Fluoro-5-nitroquinoline Cannot Be Substituted with Other Nitroquinoline or Fluoroquinoline Analogs


The biological activity, physicochemical properties, and synthetic utility of nitroquinolines are exquisitely sensitive to the position of substituents on the quinoline ring. Simply substituting 6-Fluoro-5-nitroquinoline with a different isomer, such as 8-fluoro-5-nitroquinoline or a non-fluorinated 5-nitroquinoline, can lead to radically different outcomes in biological assays, as demonstrated by distinct mutagenicity enhancement ratios [1] and divergent antimycobacterial activity profiles [2]. Therefore, precise procurement of the correct regioisomer is critical for ensuring experimental reproducibility and meaningful SAR data in medicinal chemistry and toxicology research.

Quantitative Differentiation Evidence for 6-Fluoro-5-nitroquinoline Against Key Comparators


Differential Mutagenicity Enhancement Ratio vs. Other Fluorinated and Non-Fluorinated 5-Nitroquinolines

The mutagenic potency of 6-Fluoro-5-nitroquinoline, as a member of the ortho-fluorinated 5-nitroquinoline class, is only slightly enhanced or comparable to its parent non-fluorinated compound. This stands in stark contrast to para-fluorinated analogs, where mutagenicity is potentiated by 24-fold or more [1]. This differential effect is a critical selection criterion for research on the mechanisms of mutagenesis.

Mutagenicity Toxicology Structure-Activity Relationship

Poor Antimycobacterial Activity Relative to 6-Nitroquinolones

In direct contrast to 6-nitroquinolones, which exhibit potent in vitro activity against Mycobacterium tuberculosis and various atypical mycobacteria, their 6-fluoro counterparts, a class to which 6-Fluoro-5-nitroquinoline is a structural precursor, show poor or no activity against these pathogens [1]. This distinction is crucial for selecting the correct pharmacophore for antimycobacterial drug development.

Antimycobacterial Tuberculosis Drug Discovery

Measured Physicochemical Properties (LogP, Melting Point) Distinguish It from 5-Nitroquinoline

The introduction of a fluorine atom significantly alters the lipophilicity of the quinoline scaffold. 6-Fluoro-5-nitroquinoline has a measured LogP of 2.805 and a melting point of 84-86°C , which is substantially more lipophilic than the non-fluorinated parent 5-nitroquinoline (predicted LogP ~1.5) . This difference in lipophilicity directly impacts solubility, membrane permeability, and chromatographic behavior.

Physicochemical Properties Lipophilicity ADME

Documented Commercial Purity and Hazard Profile for Procurement Decisions

Leading commercial suppliers specify a minimum purity of 95% for 6-Fluoro-5-nitroquinoline and provide a complete GHS-compliant hazard profile, including H302 (harmful if swallowed) and H315/H319 (causes skin/eye irritation) . This standardized purity and safety documentation reduces procurement risk compared to sourcing custom-synthesized or less well-characterized analogs.

Procurement Safety Purity

Definitive Application Scenarios for 6-Fluoro-5-nitroquinoline Driven by Its Differentiating Evidence


Probing the Electronic Mechanism of Fluorine Substitution on Nitroquinoline Mutagenicity

As established, ortho-fluorination leads to a dramatically different mutagenicity profile than para-fluorination. Use 6-Fluoro-5-nitroquinoline as a key tool compound alongside its para-fluorinated isomer and the non-fluorinated parent in a panel of Ames tests. This allows for the direct correlation of fluorine's electronic effects on nitroreductase-mediated activation, leveraging the known enhancement ratios of 0.6-1.7 for ortho- and >24 for para-substituted derivatives [1].

A Negative Control Scaffold for Antimycobacterial High-Throughput Screening (HTS)

Given the stark dichotomy where 6-nitroquinolones are potent antimycobacterial agents and 6-fluoro analogs are inactive, 6-Fluoro-5-nitroquinoline is the ideal negative control scaffold. Incorporate it into an HTS campaign to validate assay sensitivity and establish baseline activity for novel 6-substituted quinoline libraries targeting Mycobacterium tuberculosis, as supported by class-level inactivity data [1].

Synthesis of Fluorinated Pharmacophores Requiring Precise Lipophilicity Tuning

For projects focused on optimizing the ADME profile of a lead series, the experimentally verified LogP of 2.805 provides a quantifiable advantage over the less lipophilic parent 5-nitroquinoline [1]. Use 6-Fluoro-5-nitroquinoline as the starting material to synthesize final compounds where a calculated increase in LogP of ~1.3 units is predicted to improve membrane permeability without adding molecular weight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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